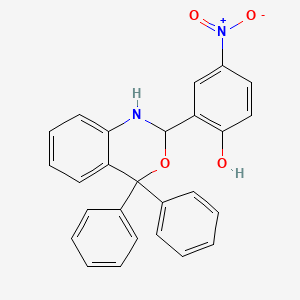
2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazine ring system, which is fused with a nitrophenol moiety, and two phenyl groups attached to the central nitrogen atom.
Preparation Methods
The synthesis of 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrophenol with a suitable benzoxazine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring system can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The nitrophenol group may participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar compounds to 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol include:
3-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-naphthol: Differing by the substitution of a naphthol group instead of a nitrophenol group.
4-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol: Featuring an ethoxy group instead of a nitro group. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
312527-47-2 |
|---|---|
Molecular Formula |
C26H20N2O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C26H20N2O4/c29-24-16-15-20(28(30)31)17-21(24)25-27-23-14-8-7-13-22(23)26(32-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,27,29H |
InChI Key |
HECOOGIMGIPIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)

![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)

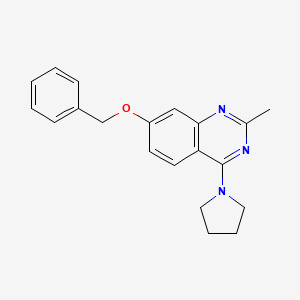
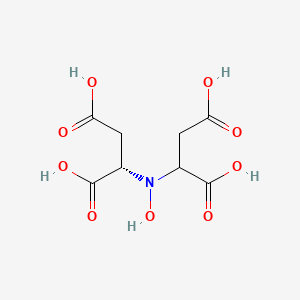
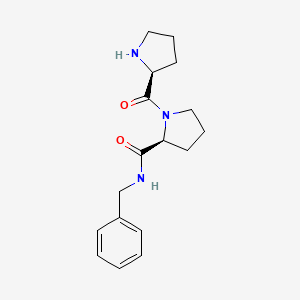
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)

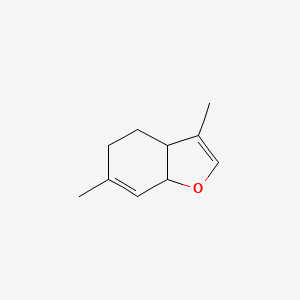
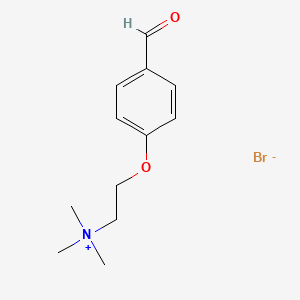
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
